molecular formula C6H10F3NO2S B13598721 4-Amino-4-(trifluoromethyl)tetrahydro-2h-thiopyran 1,1-dioxide

4-Amino-4-(trifluoromethyl)tetrahydro-2h-thiopyran 1,1-dioxide

Cat. No.: B13598721
M. Wt: 217.21 g/mol
InChI Key: JFJPNOGDYZQTTF-UHFFFAOYSA-N
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Description

4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C6H10F3NO2S It is a derivative of tetrahydrothiopyran, featuring an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the amino group to other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H10F3NO2S

Molecular Weight

217.21 g/mol

IUPAC Name

1,1-dioxo-4-(trifluoromethyl)thian-4-amine

InChI

InChI=1S/C6H10F3NO2S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h1-4,10H2

InChI Key

JFJPNOGDYZQTTF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(C(F)(F)F)N

Origin of Product

United States

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